![molecular formula C15H10IN3O4 B3952784 6-iodo-3-methyl-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3952784.png)
6-iodo-3-methyl-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone
Descripción general
Descripción
6-iodo-3-methyl-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone, also known as IQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. IQ is a quinazoline derivative that exhibits a range of biochemical and physiological effects, making it a promising candidate for use in various research fields.
Aplicaciones Científicas De Investigación
6-iodo-3-methyl-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including antitumor, antiviral, and antimicrobial properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine in the brain.
Mecanismo De Acción
The mechanism of action of 6-iodo-3-methyl-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone is not fully understood, but it is thought to involve the inhibition of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling pathways. Additionally, this compound has been shown to bind to the benzodiazepine receptor, which is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
This compound exhibits a range of biochemical and physiological effects, including antitumor, antiviral, and antimicrobial properties. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine in the brain. Additionally, this compound has been shown to bind to the benzodiazepine receptor, which is involved in the regulation of anxiety and sleep.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-iodo-3-methyl-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone is its relatively straightforward synthesis method, which makes it a viable candidate for use in various laboratory experiments. Additionally, this compound exhibits a range of biological activities, making it a versatile compound for use in different research fields. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 6-iodo-3-methyl-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone. One area of interest is its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase. Additionally, this compound may have potential applications in the treatment of various cancers, as it has been shown to exhibit antitumor properties. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Propiedades
IUPAC Name |
6-iodo-3-methyl-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10IN3O4/c1-18-13(6-3-10-4-7-14(23-10)19(21)22)17-12-5-2-9(16)8-11(12)15(18)20/h2-8H,1H3/b6-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADKQBFRFBEDQE-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=C(C1=O)C=C(C=C2)I)C=CC3=CC=C(O3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NC2=C(C1=O)C=C(C=C2)I)/C=C/C3=CC=C(O3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10IN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



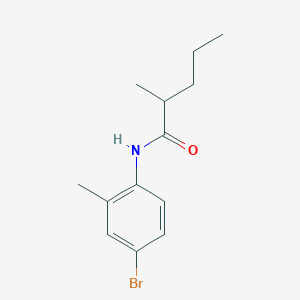
![5-{5-bromo-2-[3-(4-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3952716.png)


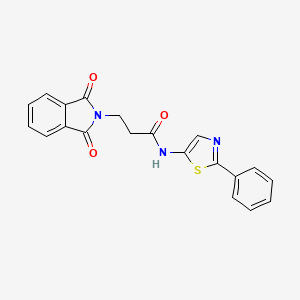

![N-(3,4-dichlorophenyl)-2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-oxo-1,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B3952756.png)
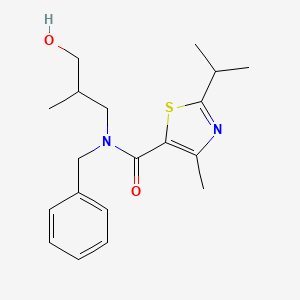

![5-methyl-2-[(4-pyridin-4-yl-1,4-diazepan-1-yl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B3952773.png)
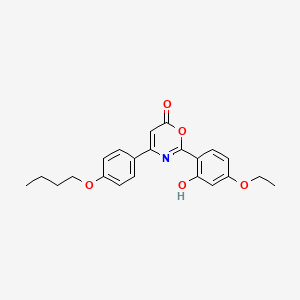
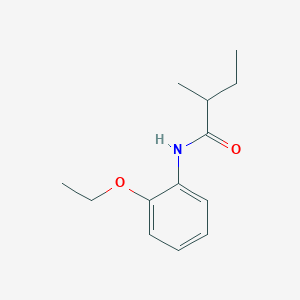
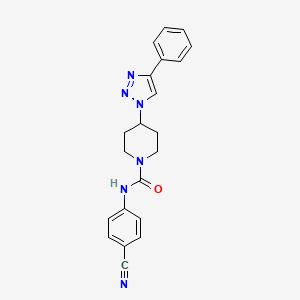
![(1-isoxazol-3-ylethyl){3-methoxy-2-[(2-methylprop-2-en-1-yl)oxy]benzyl}methylamine](/img/structure/B3952797.png)